molecular formula C16H15ClN2O5 B3651397 N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B3651397
M. Wt: 350.75 g/mol
InChI Key: QVRHSZLGGYFPLR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound characterized by its unique chemical structure, which includes a 4-chlorobenzyl group, two methoxy groups, and a nitrobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:

    Nitration: The starting material, 4,5-dimethoxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Chlorobenzylation: The nitrated intermediate is then subjected to a Friedel-Crafts alkylation reaction with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to attach the 4-chlorobenzyl group.

    Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Reduction: N-(4-chlorobenzyl)-4,5-dimethoxy-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The biological activity of N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide is thought to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-4-methoxy-2-nitrobenzamide: Similar structure but with one less methoxy group.

    N-(4-chlorobenzyl)-4,5-dimethoxy-2-aminobenzamide: Reduction product of the nitro compound.

    N-(4-chlorobenzyl)-4,5-dimethoxybenzamide: Lacks the nitro group.

Uniqueness

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5/c1-23-14-7-12(13(19(21)22)8-15(14)24-2)16(20)18-9-10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRHSZLGGYFPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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